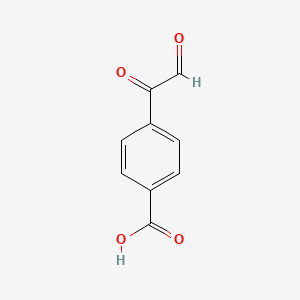

4-Carboxyphenylglyoxal

描述

属性

IUPAC Name |

4-oxaldehydoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJTXGBCDNPQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173919 | |

| Record name | 4-Carboxyphenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20099-54-1 | |

| Record name | 4-(2-Oxoacetyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20099-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyphenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020099541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxyphenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview

The most well-documented synthesis of 4-carboxyphenylglyoxal involves the oxidation of 4-acetylbenzoic acid (4-ABA) using selenious acid (H₂SeO₃) in acetic acid. This method, reported in the European Chemical Bulletin, selectively converts the acetyl group (-COCH₃) into a glyoxal moiety (-CH(OH)-CHO) while preserving the carboxylic acid functionality.

Reaction Equation:

Experimental Conditions and Optimization

Key parameters for this reaction include:

The choice of selenious acid as the oxidant ensures chemoselectivity, avoiding over-oxidation of the glyoxal group to a carboxylic acid. The acidic medium stabilizes intermediates, while prolonged reflux ensures complete conversion.

Mechanistic Insights

The reaction proceeds via a two-step oxidation mechanism:

-

Initial Oxidation : H₂SeO₃ oxidizes the acetyl group to a glyoxal intermediate, forming selenous acid derivatives.

-

Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilizing the glyoxal structure.

The carboxylic acid group remains intact due to its electron-withdrawing nature, which deactivates the aromatic ring toward further electrophilic substitution.

Alternative Synthetic Routes

While the selenious acid method dominates current literature, other pathways are theorized or under development:

Oxidation of 4-Carboxybenzaldehyde (4-CBA)

4-CBA, a common impurity in terephthalic acid production, could serve as a precursor. Hypothetically, controlled oxidation of its aldehyde group might yield this compound. However, no peer-reviewed studies confirm this route, likely due to challenges in preventing over-oxidation to 4-carboxybenzoic acid.

Enzymatic Oxidation

Biocatalytic methods using oxidase enzymes (e.g., glyoxal oxidase) are explored for analogous glyoxal syntheses. These systems operate under mild conditions (pH 7, 25–37°C) but face scalability issues and require genetic engineering of microbial hosts.

化学反应分析

Types of Reactions: 4-Carboxyphenylglyoxal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-carboxybenzoic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-Carboxybenzoic acid.

Reduction: 4-Carboxyphenylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Key Reactions

- Reaction with N-Hydroxyurea : 4-Carboxyphenylglyoxal reacts with N-hydroxyurea in acetic acid to yield 5-(4-carboxyphenyl)-3-hydroxyimidazolidine-2,4-dione. This reaction demonstrates the compound's ability to form cyclic structures under mild conditions .

- Formation of Imidazolidinones : The compound can also react with various N-alkoxy-N’-arylureas to produce 4,5-dihydroxyimidazolidin-2-ones. These products have potential applications in pharmaceuticals due to their structural diversity and biological activity .

Cancer Research

Phenylglyoxal has been evaluated for its radiosensitizing effects on tumor cells. It demonstrated moderate sensitization under anaerobic conditions, suggesting that this compound may also possess similar properties, making it a candidate for further exploration in cancer therapies .

Case Study 1: Synthesis of Imidazolidinones

A study demonstrated the selective formation of imidazolidinones from this compound and N-hydroxyurea. The resulting compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and potential biological activities .

| Compound Name | Structure | Yield (%) | Method |

|---|---|---|---|

| 5-(4-carboxyphenyl)-3-hydroxyimidazolidine-2,4-dione | Structure | 85% | NMR Characterization |

| 5-(4-carboxyphenyl)-4,5-dihydroxy-1-methyl-3-propyloxyimidazolidin-2-one | Structure | 75% | Mass Spectrometry |

Case Study 2: Antimicrobial Efficacy

While specific studies on this compound are scarce, related compounds have shown effectiveness against bacterial strains. For example, phenylglyoxal exhibited significant inhibition of C. botulinum growth at concentrations as low as 5 mM . This suggests that derivatives like this compound may also be effective.

作用机制

The mechanism of action of 4-carboxyphenylglyoxal involves its interaction with nucleophiles, leading to the formation of various derivatives. The aldehyde group is highly reactive, allowing it to form Schiff bases with amines and undergo condensation reactions. These interactions are crucial in its applications in enzyme inhibition and organic synthesis .

相似化合物的比较

Structural and Reactivity Comparisons

4-Carboxyphenylglyoxal belongs to the arylglyoxal family, which includes derivatives like 4-nitrophenylglyoxal and (4-fluorophenyl)glyoxal . The substituent at the para position dictates electronic and steric effects, altering reaction outcomes.

Table 1: Substituent Effects on Reactivity

Reaction Pathways and Product Profiles

Reaction with N-Alkoxy-N’-Arylureas

This compound reacts with N-alkoxyureas in acetic acid to yield 3-alkoxy-4,5-dihydroxyimidazolidin-2-ones as the sole products. This contrasts with glyoxals lacking strong electron-withdrawing groups, which form hydantoins .

Example :

- This compound + N-propyloxy-N’-methylurea → 5-(4-carboxyphenyl)-4,5-dihydroxy-1-methyl-3-propyloxyimidazolidin-2-one (100% diastereoselectivity, cis-configuration confirmed by XRD) .

- 4-Nitrophenylglyoxal + N-octyloxy-N’-phenylurea → 3-octyloxy-4,5-dihydroxy-5-(4-nitrophenyl)-1-phenylimidazolidin-2-one (95% yield, 89:11 cis:trans ratio) .

Hydantoin Formation

Stereochemical Outcomes

The cis-orientation of 4-HO and 5-HO groups in products is a hallmark of reactions involving this compound and 4-nitrophenylglyoxal. This stereoselectivity arises from intramolecular hydrogen bonding and steric constraints during cyclization .

Table 2: Diastereomer Ratios in Key Reactions

生物活性

4-Carboxyphenylglyoxal (CPG) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of CPG, focusing on its interactions with various biomolecules, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure

This compound is characterized by the following molecular structure:

- Molecular Formula : C9H8O4

- Molecular Weight : 180.16 g/mol

The compound features a carboxyl group (-COOH) and a glyoxal moiety, contributing to its reactivity and ability to form adducts with nucleophiles.

1. Antioxidant Properties

Research indicates that CPG exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been documented in several studies, suggesting its potential role in protecting cells from oxidative damage.

2. Interaction with Proteins

CPG has been shown to interact with various proteins, modifying their structure and function. For instance, studies have demonstrated that CPG can modify amino acid residues in proteins, impacting their biological activity. This modification is particularly relevant in the context of enzyme function and receptor interactions.

- Case Study : In a study by Shtamburg et al., the interaction of CPG with N-alkoxy-N'-arylureas was explored, revealing that these interactions can alter the biological activity of the ureas, potentially enhancing their therapeutic effects .

3. Antimicrobial Activity

Emerging evidence suggests that CPG possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing inhibitory effects that could be harnessed for developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

This table summarizes preliminary findings on the antimicrobial efficacy of CPG against selected bacterial strains.

4. Cytotoxic Effects

CPG has demonstrated cytotoxic effects on certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

- Research Findings : In vitro studies have shown that CPG can induce cell death in human cancer cell lines such as HeLa and MCF-7, suggesting its potential as an anticancer agent .

The biological activities of CPG can be attributed to several mechanisms:

- Modification of Biomolecules : CPG can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to functional alterations.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), CPG may trigger cellular stress responses, including apoptosis.

- Enzyme Inhibition : CPG's interaction with enzymes may inhibit their activity, impacting metabolic pathways critical for cell survival.

常见问题

Q. What are the standard synthetic routes for 4-carboxyphenylglyoxal, and how can its purity be validated in experimental settings?

this compound is typically synthesized via oxidation of 4-acetylbenzoic acid using selenium dioxide (SeO₂) under controlled conditions . Post-synthesis, purity is validated using ¹H and ¹³C NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts. Mass spectrometry (FAB mode) further corroborates molecular weight . Researchers should monitor stability, as the compound is hygroscopic and prone to hydration under ambient conditions .

Q. How does this compound react with N-hydroxyurea, and what analytical methods confirm the product structure?

In acetic acid at room temperature, this compound reacts with N-hydroxyurea to form 5-(4-carboxyphenyl)-3-hydroxyimidazolidine-2,4-dione as the sole product . Structural confirmation relies on ¹H NMR (e.g., δ = 4.856–5.154 ppm for CHOH protons) and ¹³C NMR to distinguish carbonyl (C=O) and imidazolidinone ring carbons. XRD analysis resolves bond-length anomalies, such as the elongated C(2)–C(3) bond (1.562 Å), indicative of stereoelectronic effects .

Q. What solvent systems and reaction conditions optimize the formation of imidazolidinone derivatives from this compound?

Acetic acid is the preferred medium for reactions with N-alkoxy-N’-arylureas, enabling selective formation of cis-³-alkoxy-4,5-dihydroxyimidazolidin-2-ones at room temperature . Polar aprotic solvents (e.g., DMSO) are avoided due to competing side reactions. Reaction monitoring via TLC or in-situ NMR ensures completion within 12–24 hours .

Advanced Research Questions

Q. How can NMR spectral data resolve cis/trans diastereomerism in this compound-derived imidazolidinones?

Cis diastereomers exhibit upfield-shifted CHOH protons (e.g., 4.856 ppm for 12a ) compared to trans isomers (5.154 ppm for 13b ) due to diamagnetic shielding from adjacent hydroxyl groups . ¹³C NMR further differentiates stereochemistry: cis isomers show deshielded C(4) and C(5) carbons (~75–80 ppm), while trans isomers display downfield shifts for C(3) (~85 ppm) .

Q. What structural anomalies arise in this compound adducts, and how do they impact reactivity?

XRD studies reveal planar geometry at N(1) and pyramidalization at N(2) in 5-(4-carboxyphenyl)-4S,5S-dihydroxy-1-methyl-3-propyloxyimidazolidin-2-one, attributed to steric strain from the 4-carboxyphenyl group . The elongated C(2)–C(3) bond (1.562 Å vs. typical 1.54 Å for C(sp³)–C(sp³)) suggests reduced electron density, influencing ring-opening reactivity in nucleophilic environments .

Q. Why does this compound exhibit regioselectivity toward N-alkoxy-N’-arylureas versus N-alkyl analogs?

The electron-withdrawing carboxyphenyl group directs nucleophilic attack by the urea’s alkoxy oxygen at the less hindered α-carbon of the glyoxal. Aryl substituents on urea stabilize transition states via π-stacking, whereas alkyl groups lack this stabilization, leading to slower kinetics or alternative pathways .

Q. How do data contradictions in product yields arise when scaling up this compound reactions, and how can they be mitigated?

Trace trans diastereomers (e.g., 12b , 13b ) observed in small-scale syntheses (<1%) may increase to 5–8% at larger scales due to incomplete mixing or thermal gradients . Optimizing stirring rates, temperature control (±2°C), and reagent stoichiometry (1:1.05 glyoxal:urea) minimizes variability .

Methodological Considerations

- Data Interpretation : Use coupling constants (J) in ¹H NMR to distinguish vicinal diols (J = 6–8 Hz for cis vs. 2–4 Hz for trans) .

- XRD Best Practices : Resolve disorder in crystal structures by refining anisotropic displacement parameters and validating hydrogen-bonding networks .

- Reaction Optimization : Screen solvent polarity (e.g., acetic acid vs. trifluoroacetic acid) to tune reaction rates and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。